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Compound of Interest

Compound Name: 5-(Z-Amino)-1-pentanol

Cat. No.: B023693 Get Quote

5-(Benzyloxycarbonylamino)-1-pentanol, often abbreviated as 5-(Z-Amino)-1-pentanol, is a

bifunctional organic molecule of significant interest in chemical synthesis and drug

development. Its structure incorporates a terminal primary alcohol, a five-carbon aliphatic

chain, and a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group. This unique

combination makes it a valuable linker, enabling the covalent attachment of molecules to

various substrates or the synthesis of more complex structures, such as N-protected amino

alcohols which are key building blocks for various pharmaceuticals.[1]

The Cbz group provides robust protection for the amine, stable under a variety of reaction

conditions but readily removable via catalytic hydrogenolysis, offering orthogonality with many

other common protecting groups.[2] Given its role as a critical building block, unambiguous

confirmation of its molecular structure is paramount to ensure the integrity and success of

subsequent synthetic steps.

This technical guide, intended for researchers and drug development professionals, provides a

comprehensive analysis of the core spectroscopic techniques used to characterize 5-(Z-
Amino)-1-pentanol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of

data, delving into the rationale behind experimental choices and the interpretation of spectral

features to provide a self-validating confirmation of the molecule's identity and purity.

Molecular Structure and Spectroscopic Correlation
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To effectively interpret spectroscopic data, we must first understand the molecular structure and

the distinct chemical environments within it. The structure of 5-(Z-Amino)-1-pentanol contains

several key functional groups and proton/carbon environments that will give rise to

characteristic spectroscopic signals.

Figure 1. Structure of 5-(Z-Amino)-1-pentanol with systematic numbering for NMR peak

assignment.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling

patterns in both ¹H and ¹³C NMR spectra, we can construct a detailed map of the molecule's

carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and
Acquisition
A well-defined protocol is essential for acquiring high-quality, reproducible NMR data. The

choice of solvent and acquisition parameters is critical for resolving all relevant signals.

Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 5-(Z-Amino)-1-pentanol in 0.6-0.7

mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic

molecules due to its excellent solubilizing properties and the single residual solvent peak at

~7.26 ppm, which typically does not interfere with signals from the analyte. Tetramethylsilane

(TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.[3]

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A

higher field strength improves signal dispersion, which is crucial for resolving the overlapping

multiplets of the aliphatic chain. Key parameters include a sufficient number of scans (e.g.,

16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to

ensure accurate signal integration.

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low

natural abundance of the ¹³C isotope, a greater number of scans is required. Proton

decoupling is employed to simplify the spectrum, resulting in single lines for each unique

carbon environment.

¹H NMR Data Interpretation
The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule.

The analysis hinges on three key pieces of information for each signal: chemical shift (δ),

integration, and multiplicity.[4]

Expected ¹H NMR Data:
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Assigned
Proton(s)

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale for
Assignment

H-g (Aromatic) 7.30 - 7.40 Multiplet (m) 5H

Protons on the

benzene ring of

the Cbz group

are in a

characteristic

aromatic region.

H-f (Benzylic) 5.10 Singlet (s) 2H

The two benzylic

protons are

chemically

equivalent and

adjacent to an

oxygen, shifting

them downfield.

They show no

coupling to other

protons, resulting

in a singlet.

NH (Carbamate) ~4.9 - 5.2
Broad Singlet (br

s)
1H

The carbamate

proton signal is

often broad due

to quadrupole

effects from the

nitrogen and

potential

hydrogen

bonding. Its

position can be

variable.

H-5 (-CH₂-O) 3.64 Triplet (t) 2H These protons

are adjacent to

the electron-

withdrawing
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hydroxyl group,

causing a

significant

downfield shift.

They are coupled

to the two H-4

protons.

H-1 (-CH₂-N) 3.18

Quartet (q) or

Triplet of Triplets

(tt)

2H

These protons

are adjacent to

the nitrogen of

the carbamate

group, shifting

them downfield.

They are coupled

to both the NH

proton and the

two H-2 protons.

H-4 1.50 - 1.65 Multiplet (m) 2H

Part of the

aliphatic chain,

these protons

are coupled to H-

5 and H-3,

resulting in a

complex

multiplet.

H-2, H-3 1.30 - 1.50 Multiplet (m) 4H The central

methylene

groups of the

pentanol chain

have similar

chemical

environments

and extensive

coupling, leading

to overlapping

multiplets in the
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standard

aliphatic region.

OH (Alcohol) Variable
Broad Singlet (br

s)
1H

The chemical

shift of the

hydroxyl proton

is highly

dependent on

concentration,

temperature, and

solvent due to

hydrogen

bonding. It can

be confirmed by

a D₂O exchange

experiment,

where the peak

disappears.[4]

¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their electronic nature.

Expected ¹³C NMR Data:
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Assigned Carbon(s)
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C-h (Carbonyl) ~156.5

The carbonyl carbon of the

carbamate group is highly

deshielded due to the two

adjacent electronegative

oxygen and nitrogen atoms.[5]

[6]

C-i (Aromatic, Quaternary) ~136.8
The aromatic carbon directly

attached to the benzylic group.

C-j (Aromatic, CH) ~128.5, 128.1, 127.9

The protonated carbons of the

benzene ring typically appear

in this region.

C-f (Benzylic) ~66.7

The benzylic carbon is shifted

downfield by the adjacent

oxygen atom.

C-5 (-CH₂-O) ~62.7

The carbon bonded to the

hydroxyl group is the most

downfield of the aliphatic

carbons.

C-1 (-CH₂-N) ~40.8
The carbon adjacent to the

carbamate nitrogen.

C-4 ~32.3
Aliphatic carbon beta to the

hydroxyl group.

C-2 ~29.5
Aliphatic carbon beta to the

nitrogen.

C-3 ~23.2

The central carbon of the

pentanol chain, least affected

by heteroatoms and therefore

the most upfield.
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Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. The absorption of IR radiation at specific frequencies corresponds to the

vibrational energies of different covalent bonds.

Experimental Protocol: IR Spectrum Acquisition
Methodology:

Sample Preparation: A small amount of the solid 5-(Z-Amino)-1-pentanol can be analyzed

directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and

convenient method. Alternatively, a KBr pellet can be prepared by grinding the sample with

potassium bromide and pressing it into a thin disk.

Acquisition: The spectrum is recorded, typically over the range of 4000 to 600 cm⁻¹. A

background spectrum is collected first and automatically subtracted from the sample

spectrum.

IR Data Interpretation
The IR spectrum confirms the presence of the key functional groups: O-H (alcohol), N-H

(carbamate), C=O (carbamate), C-O bonds, and the aromatic ring.

Table of Characteristic IR Absorptions:
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3350 O-H Stretch Alcohol Strong, Broad

~3330 N-H Stretch Carbamate Medium, Sharp

3100 - 3000 C-H Stretch (sp²) Aromatic Ring Medium

3000 - 2850 C-H Stretch (sp³) Aliphatic Chain Strong

~1690 C=O Stretch Carbamate Carbonyl Strong, Sharp

~1530 N-H Bend Carbamate Medium

1600 & 1495 C=C Stretch Aromatic Ring Medium

~1250 & ~1050 C-O Stretch Carbamate & Alcohol Strong

Analysis:

The O-H and N-H Region: The spectrum will be dominated by a strong, broad absorption

centered around 3350 cm⁻¹ for the hydrogen-bonded O-H stretch of the alcohol.[7]

Superimposed on this or appearing as a distinct shoulder will be the N-H stretch of the

carbamate group around 3330 cm⁻¹.[8]

The Carbonyl Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is a

definitive indicator of the carbamate C=O group.[9] Its position is characteristic and

distinguishes it from other carbonyls like ketones or esters.

Fingerprint Region: Strong bands corresponding to the C-O stretching vibrations of the

alcohol (~1050 cm⁻¹) and the carbamate ester linkage (~1250 cm⁻¹) will be prominent in the

fingerprint region.[10]

Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural

information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition
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Methodology:

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this

molecule. The sample is dissolved in a solvent like methanol or acetonitrile and infused into

the mass spectrometer. ESI typically generates protonated molecules, [M+H]⁺, or other

adducts like [M+Na]⁺.

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to

generate a mass-to-charge (m/z) spectrum.

Mass Spectrometry Data Interpretation
The molecular formula of 5-(Z-Amino)-1-pentanol is C₁₃H₁₉NO₃, with a monoisotopic mass of

approximately 237.14 Da.[11][12]

Expected Mass Spectrum Data:

Molecular Ion Peak: In ESI-MS, the primary ion observed would be the protonated molecule

[M+H]⁺ at m/z ≈ 238.1. A sodium adduct [M+Na]⁺ at m/z ≈ 260.1 may also be present.[13]

Key Fragmentation Pathways: Tandem MS (MS/MS) experiments can induce fragmentation,

providing further structural proof. The Cbz group is known to produce characteristic

fragments.[14]

[M+H]⁺
m/z = 238.1

frag1

 Benzylic
 Cleavage 

frag2

 Rearrangement & Loss 

frag3

 Benzylic
 C-O Cleavage 

Click to download full resolution via product page

Diagram 1. Predicted key fragmentation pathways for [M+H]⁺ of 5-(Z-Amino)-1-pentanol.
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Analysis of Fragments:

Tropylium Ion (m/z = 91.1): The most characteristic fragment for benzyl-containing

compounds is the tropylium cation (C₇H₇⁺). Its presence is strong evidence for the Cbz

protecting group.

Loss of Toluene (m/z = 146.1): Cleavage of the benzylic C-O bond followed by hydrogen

transfer can lead to the loss of toluene (92 Da), leaving a protonated amino-pentanol

carbamic acid fragment.

Loss of Benzyl Alcohol (m/z = 130.1): A rearrangement can lead to the elimination of benzyl

alcohol (108 Da).[14]

Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-

validating structural characterization of 5-(Z-Amino)-1-pentanol. ¹H and ¹³C NMR

spectroscopy confirms the precise connectivity of the carbon-hydrogen framework, IR

spectroscopy verifies the presence of all key functional groups, and Mass Spectrometry

confirms the molecular weight and the identity of the critical benzyloxycarbonyl protecting

group. Together, these techniques provide researchers with the unequivocal data needed to

confirm the identity, purity, and structural integrity of this important synthetic building block,

ensuring reliability in subsequent research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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